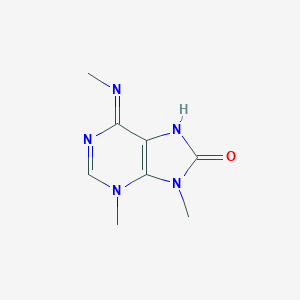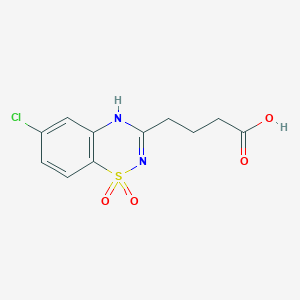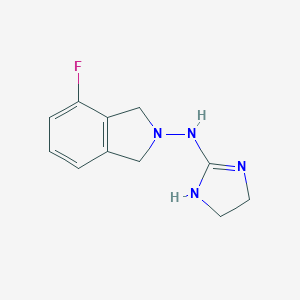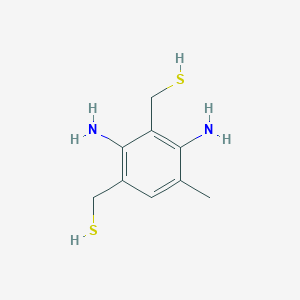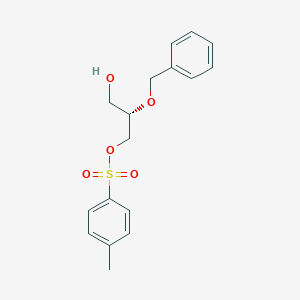
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a chemical compound that is commonly used in scientific research. It is a chiral building block that is often used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals and natural products. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is used in the development of new catalysts and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates during the synthesis of organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate). However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in lab experiments is its versatility. It can be used as a chiral building block in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research. One direction is the development of new catalysts using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a reagent. Another direction is the synthesis of new pharmaceuticals and natural products using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a chiral building block. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) could be used in the development of new chemical reactions. Finally, further research could be conducted on the mechanism of action and biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
In conclusion, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds and is also used in the development of new catalysts and chemical reactions. While there is limited information available on its mechanism of action and biochemical and physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research, including the development of new catalysts, the synthesis of new pharmaceuticals and natural products, and further research on its mechanism of action and biochemical and physiological effects.
Synthesemethoden
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is typically synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of (S)-2,3-epoxypropanol with benzyl alcohol to form (S)-2-benzyloxy-1,3-propanediol. The second step involves the reaction of (S)-2-benzyloxy-1,3-propanediol with p-toluenesulfonyl chloride to form (S)-2-benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
Eigenschaften
CAS-Nummer |
109371-30-4 |
|---|---|
Produktname |
(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) |
Molekularformel |
C17H20O5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
MMMHRPOWTOVARP-INIZCTEOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)OCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



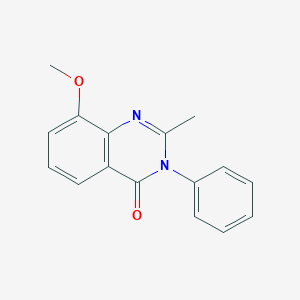
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
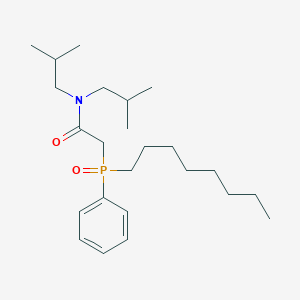
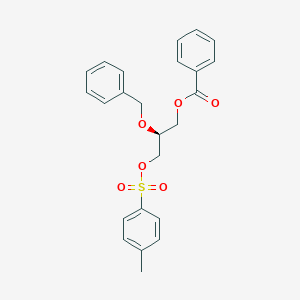

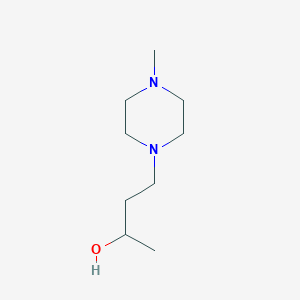

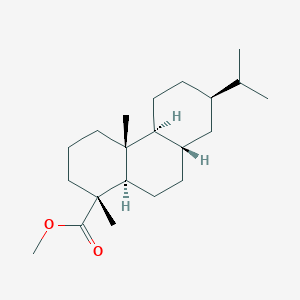
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

